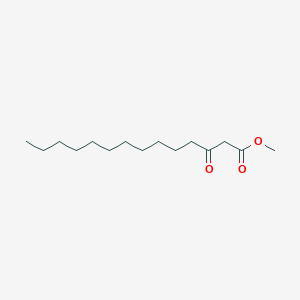

Methyl 3-oxotetradecanoate

Description

The exact mass of the compound Methyl 3-oxotetradecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-oxotetradecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxotetradecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBSXIIDKUOHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176881 | |

| Record name | Methyl 3-oxotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-97-6 | |

| Record name | Methyl 3-oxotetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxotetradecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxotetradecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-oxotetradecanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JZD9UC56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 3-oxotetradecanoate: A C2-Elongation Protocol via Acyl-Meldrum’s Acid

Executive Summary

This technical guide details the high-fidelity synthesis of Methyl 3-oxotetradecanoate (

While direct esterification of lauric acid yields methyl laurate (

This guide advocates for the Oikawa-Yonemitsu Meldrum’s Acid Protocol . This route is superior to the traditional Claisen condensation of esters due to its mild conditions, high regioselectivity, and suppression of self-condensation byproducts.

Key Chemical Properties

| Property | Specification |

| CAS Number | 22348-97-6 |

| Molecular Weight | 256.38 g/mol |

| Appearance | White to pale yellow low-melting solid ( |

| Boiling Point | |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water |

Strategic Retrosynthesis & Logic

To synthesize methyl 3-oxotetradecanoate from Lauric Acid (

The Synthetic Logic

-

Activation: Lauric acid is converted to an active acyl-imidazole to overcome the poor electrophilicity of the carboxylic acid.

-

C-Acylation: The activated lauryl group attacks Meldrum's acid. The high acidity of Meldrum's acid (

) allows for clean acylation at the C5 position. -

Alcoholysis & Decarboxylation: Reaction with methanol triggers a cascade: ring opening, ester formation, and thermal decarboxylation of the unstable

-keto acid intermediate.

Pathway Visualization (Graphviz)

Figure 1: The C2-homologation pathway converting C12 Lauric Acid to C15 Methyl 3-oxotetradecanoate via the Meldrum's Acid adduct.[1][2]

Core Methodology: The Oikawa Protocol

This protocol is adapted for high-purity applications (drug discovery/screening). It utilizes 1,1'-Carbonyldiimidazole (CDI) as the coupling agent, avoiding the handling of corrosive thionyl chloride and ensuring a "one-pot" activation sequence.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Lauric Acid | 1.0 | Substrate | Dry thoroughly before use. |

| CDI | 1.1 - 1.2 | Activator | Highly moisture sensitive. |

| Meldrum's Acid | 1.0 - 1.1 | C2 Source | Recrystallize if yellow/impure. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (distilled over |

| Methanol | Excess | Reactant | Anhydrous required for high yield.[3] |

Step-by-Step Procedure

Phase 1: Activation (Formation of Acyl-Imidazole)

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Lauric Acid (20.0 g, 100 mmol) and anhydrous DCM (100 mL) . Cool the solution to

in an ice bath. -

Activation: Add CDI (17.8 g, 110 mmol) portion-wise over 15 minutes.

-

Observation: Vigorous evolution of

gas will occur. Ensure proper venting.

-

-

Equilibration: Remove the ice bath and stir at room temperature for 1 hour. The solution should be clear to slightly pale yellow.

Phase 2: Acylation of Meldrum's Acid

-

Addition: Add Meldrum's acid (15.8 g, 110 mmol) directly to the stirring acyl-imidazole solution.

-

Reaction: Stir the mixture at room temperature for 12 hours (overnight).

-

Workup (Crucial for Purity):

-

Wash the DCM layer with 1M HCl (2 x 50 mL) to remove imidazole and unreacted CDI.

-

Wash with brine, dry over anhydrous

, and concentrate in vacuo to yield the Acyl-Meldrum's intermediate as a solid/semisolid. -

Note: This intermediate is stable enough for the next step without column chromatography.

-

Phase 3: Methanolysis & Decarboxylation

-

Reflux: Dissolve the crude Acyl-Meldrum's intermediate in anhydrous Methanol (150 mL) .

-

Thermal Decomposition: Heat the solution to reflux (

) for 4–6 hours.-

Process: The methanol attacks the cyclic lactone, opening the ring. The resulting

-keto acid spontaneously decarboxylates at this temperature, releasing

-

-

Purification:

-

Evaporate the methanol under reduced pressure.

-

The residue is the crude Methyl 3-oxotetradecanoate.

-

Final Polish: Purify via vacuum distillation (bp

@ 0.9 Torr) or flash chromatography (Hexane/EtOAc 9:1) if ultra-high purity (>99%) is required.

-

Process Control & Validation

Trustworthiness in synthesis relies on verifying the structure at the molecular level. The target molecule exists in a keto-enol equilibrium, which complicates the NMR spectrum.

NMR Characterization ( )

| Signal ( | Multiplicity | Integration | Assignment | Structure Context |

| 0.88 | Triplet | 3H | Fatty acid tail end | |

| 1.25 - 1.30 | Multiplet | 16H | Bulk lipid chain | |

| 1.60 | Multiplet | 2H | ||

| 2.52 | Triplet | 2H | ||

| 3.45 | Singlet | 2H | Active Methylene | |

| 3.74 | Singlet | 3H | Methyl Ester | |

| ~5.0 | Singlet | <1H | Vinyl Proton | |

| ~12.0 | Broad | <1H | Enol -OH | Intramolecular H-bond (Enol Form ) |

Note: In non-polar solvents like

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common synthetic failure modes.

Safety & Handling

-

CDI: Potent sensitizer. Handle in a fume hood.

-

Meldrum's Acid: Irritant.[5]

-

Reaction Off-gassing: The activation step releases significant

. Do not seal the reaction vessel tightly; use a nitrogen bubbler to allow gas escape while excluding moisture. -

Target Molecule: Methyl 3-oxotetradecanoate is generally considered low toxicity but should be handled as a chemical irritant. It is a signaling molecule homolog (QS) and may have biological activity in microbiological assays.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][6][7][8][9] 2. A general and versatile synthesis of beta-keto esters.[1][9][10] The Journal of Organic Chemistry, 43(10), 2087–2088.

-

ChemicalBook. (n.d.). Methyl 3-oxotetradecanoate Product Properties and Synthesis. ChemicalBook Database.

-

NIST. (n.d.). Methyl 3-hydroxytetradecanoate Mass Spectrum (Related Derivative Data). NIST Chemistry WebBook.

-

Taber, D. F., et al. (1985).[9] Preparation of beta-Keto Esters by 4-DMAP-Catalyzed Ester Exchange. The Journal of Organic Chemistry, 50(19), 3618–3619.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0206673B1 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]

- 5. Ethyl 3-oxohexanoate (3249-68-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Methyl 3-Oxotetradecanoate: Synthetic Architecture & Biological Interface

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as methyl

Its structural significance lies in the C3-active methylene group , which serves as a versatile nucleophilic handle for alkylation or a substrate for asymmetric hydrogenation to generate chiral

This guide details the physicochemical profile, a high-fidelity synthesis protocol via the Meldrum’s acid route, and the structural validation required for research applications.

Physicochemical Specifications

The following data characterizes high-purity (>95%) research-grade material.

| Property | Value | Notes |

| IUPAC Name | Methyl 3-oxotetradecanoate | |

| CAS Number | 22348-97-6 | |

| Molecular Formula | ||

| Molecular Weight | 256.38 g/mol | |

| Physical State | Low-melting solid / Waxy solid | Off-white to pale yellow |

| Melting Point | 29–30 °C | Distinct phase transition |

| Boiling Point | ~137–139 °C (0.9 Torr) | High vacuum required for distillation |

| Density | 0.926 g/cm³ (Predicted) | |

| Solubility | Soluble: | Lipophilic nature dominates |

| SMILES | CCCCCCCCCCCC(=O)CC(=O)OC |

Synthetic Architecture: The Meldrum's Acid Route[9][11][12][13]

While classical Claisen condensation can yield

Mechanistic Rationale

This protocol utilizes the high acidity of Meldrum's acid (

Reaction Pathway Diagram[5]

Figure 1: Stepwise synthesis via the Oikawa/Yonemitsu Meldrum's acid protocol.[2][3][4]

Detailed Experimental Protocol

Prerequisites:

-

All glassware must be oven-dried (120°C).

-

Perform under Nitrogen (

) or Argon atmosphere.

Step 1: Acid Chloride Formation

-

Dissolve Dodecanoic acid (Lauric acid) (10.0 g, 50 mmol) in anhydrous DCM (50 mL).

-

Add Thionyl chloride (

) (7.2 g, 60 mmol) and a catalytic drop of DMF. -

Reflux for 2 hours until gas evolution (

, -

Remove excess

under reduced pressure to yield Dodecanoyl chloride.

Step 2: Acylation of Meldrum's Acid

-

Dissolve Meldrum's acid (7.2 g, 50 mmol) in anhydrous DCM (40 mL) containing Pyridine (9.5 g, 120 mmol). Cool to 0°C.

-

Add the Dodecanoyl chloride (dissolved in 20 mL DCM) dropwise over 30 minutes.

-

Critical Checkpoint: The solution typically turns orange/red. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Wash the organic layer with dilute HCl (1M) to remove pyridine, then brine. Dry over

and concentrate. -

Result: Crude Acyl-Meldrum's acid (often an oil or low-melting solid). Use immediately.

Step 3: Methanolysis & Decarboxylation

-

Dissolve the crude intermediate in anhydrous Methanol (100 mL).

-

Heat to reflux (approx. 65°C) for 3–4 hours.

-

Purification: Flash column chromatography (Hexane:EtOAc 9:1).

-

Yield: Expect 80–90% (approx. 10–11 g).

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

NMR Spectroscopy (400 MHz, )

The hallmark of a

| Position | Shift ( | Multiplicity | Integration | Assignment |

| C1-OMe | 3.73 | Singlet | 3H | Methoxy ester group ( |

| C2 | 3.44 | Singlet | 2H | |

| C4 | 2.52 | Triplet ( | 2H | |

| C5 | 1.60 | Multiplet | 2H | |

| Chain | 1.25 | Broad Singlet | 16H | Bulk methylene chain |

| Terminal | 0.88 | Triplet | 3H | Terminal Methyl |

-

Enol Signal: Look for a small singlet at

~5.0 (vinyl proton) and -

Impurity Check: Absence of signals at

1.7 (acetone byproduct) and

Mass Spectrometry (GC-MS)[4][15]

-

Molecular Ion (

): 256 m/z.[9] -

McLafferty Rearrangement: Distinct fragment at m/z 116 (characteristic of methyl

-keto esters with long chains).

Biological & Research Applications

Quorum Sensing (QS) Modulation

Methyl 3-oxotetradecanoate is the direct ester analog of the 3-oxo-C14-HSL autoinducer found in Pseudomonas aeruginosa and Yersinia pestis.

-

Synthesis of Autoinducers: Reacting this methyl ester with L-homoserine lactone hydrobromide (in the presence of base) yields the native AHL signaling molecule.

-

QS Inhibition: Research suggests that while the ester itself is a precursor, structural analogs derived from it can act as competitive inhibitors for the LasR receptor, potentially attenuating bacterial virulence without killing the bacteria (anti-virulence therapy).

Lipid Metabolism Probes

The molecule is used to synthesize 3-hydroxytetradecanoic acid (via asymmetric hydrogenation, e.g., Noyori hydrogenation). This hydroxy-acid is a specific marker for Gram-negative bacterial endotoxins (Lipid A) and is used to quantify bacterial load in complex biological samples.

Figure 2: Downstream applications in microbiology and pharmacology.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at -20°C to prevent slow hydrolysis or transesterification. Keep under inert gas (

) if storing for >3 months. -

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7][3][4][10] 2. A general and versatile synthesis of beta-keto esters.[7][3] Journal of Organic Chemistry.

-

Pearson, J. P., et al. (1994).[2] Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences.

-

ChemicalBook. (2024). Methyl 3-oxotetradecanoate Properties and Safety.[9]

-

NIST Chemistry WebBook. (2024). Mass Spectrum of Methyl 3-oxotetradecanoate.

Sources

- 1. chembk.com [chembk.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 4. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. METHYL 3-OXOTETRADECANOATE | 22348-97-6 [amp.chemicalbook.com]

- 9. METHYL 3-OXOTETRADECANOATE - Safety Data Sheet [chemicalbook.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

"Methyl 3-oxotetradecanoate" molecular weight and formula

Technical Whitepaper: Methyl 3-oxotetradecanoate Physicochemical Properties, Synthetic Methodologies, and Biological Context

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is a long-chain

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical constants, a validated synthesis protocol via the Meldrum’s acid route, and its application in studying bacterial virulence pathways.

Physicochemical Specifications

The following data represents the core physicochemical identity of Methyl 3-oxotetradecanoate. Researchers should use these values for quality control and stoichiometric calculations.

| Parameter | Specification | Notes |

| Chemical Name | Methyl 3-oxotetradecanoate | Synonyms: Methyl |

| CAS Number | 22348-97-6 | |

| Molecular Formula | ||

| Molecular Weight | 256.38 g/mol | Exact Mass: 256.2038 |

| Physical State | White to off-white low-melting solid | |

| Melting Point | 28.0 – 30.0 °C | Handling requires temperature control >30°C for liquid transfer.[1] |

| Boiling Point | 137–139 °C @ 0.9 Torr | High vacuum required to prevent thermal decomposition. |

| Solubility | Soluble in DCM, MeOH, EtOAc, Chloroform | Hydrophobic chain limits water solubility. |

| SMILES | CCCCCCCCCCCC(=O)CC(=O)OC |

Structural Analysis: Keto-Enol Tautomerism

A critical feature of Methyl 3-oxotetradecanoate is its active methylene group at the C2 position (flanked by the ketone and ester carbonyls). This results in keto-enol tautomerism, which significantly influences its spectroscopic signature and reactivity.

-

Keto Form: Dominant in non-polar solvents; characterized by a singlet at

ppm (C2 protons) in -

Enol Form: Stabilized by intramolecular hydrogen bonding; characterized by a vinyl proton singlet at

ppm and an exchangeable -OH signal downfield (

Researchers must account for this equilibrium when interpreting integration values in NMR or performing alkylation reactions at the C2 position.

Synthesis Strategy: The Meldrum’s Acid Route

While transesterification of ethyl acetoacetate is possible, it often suffers from poor yields with long-chain derivatives. The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is the gold standard for synthesizing high-purity

Experimental Protocol

-

Precursor: Lauroyl Chloride (Dodecanoyl chloride, C12 chain).

-

Mechanism: Acylation followed by alcoholysis and decarboxylation.

Step-by-Step Methodology:

-

Acylation:

-

Dissolve Meldrum’s acid (1.0 eq) and dry pyridine (2.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.

-

Dropwise add Lauroyl chloride (1.0 eq) over 30 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn orange/red, indicating the formation of the acyl-Meldrum’s acid complex.

-

-

Workup:

-

Wash the organic layer with 1M HCl (to remove pyridine), then water, and brine.

-

Dry over

and concentrate in vacuo to yield the crude Acyl-Meldrum’s intermediate.

-

-

Methanolysis & Decarboxylation:

-

Dissolve the crude intermediate in anhydrous Methanol (excess).

-

Reflux the solution for 3–4 hours. This step cleaves the dioxane ring and releases

and acetone. -

Reaction Check: Monitor by TLC (disappearance of the polar intermediate).

-

-

Purification:

-

Concentrate the methanol.

-

Purify via vacuum distillation (bp 137°C @ 0.9 Torr) or flash column chromatography (Hexane:EtOAc 9:1).

-

Synthesis Workflow Diagram

Figure 1: Synthesis of Methyl 3-oxotetradecanoate via the Meldrum's Acid pathway, ensuring carbon chain integrity and high purity.

Analytical Validation

To validate the synthesis, the following spectral signatures must be confirmed.

H-NMR (CDCl- 0.88 (t, 3H): Terminal methyl group of the fatty chain.[5]

-

1.26 (m, 16H): Bulk methylene chain (

-

2.52 (t, 2H):

-

3.45 (s, 2H): Active methylene between ketone and ester (

-

3.74 (s, 3H): Methyl ester singlet (

Mass Spectrometry (GC-MS):

-

Molecular Ion:

256. -

McLafferty Rearrangement: Distinctive fragment at

116 (

Biological Context: Quorum Sensing

Methyl 3-oxotetradecanoate is the methyl ester analog of 3-oxotetradecanoic acid , the acyl tail found in the autoinducer

Relevance to Drug Development: In Burkholderia cepacia and Pseudomonas aeruginosa, 3-oxo-C14-HSL binds to the LasR-type transcriptional regulators. This binding triggers a signal transduction cascade that activates virulence factors (biofilm formation, protease secretion).

-

Research Application: The methyl ester is used as a stable precursor to generate the free acid in situ or to synthesize the HSL ligand for binding assays.

-

Mechanism: Inhibitors are often designed to mimic this C14-3-oxo structure, blocking the receptor without activating the virulence gene expression.

Quorum Sensing Pathway Diagram

Figure 2: The role of the C14-3-oxo motif in bacterial Quorum Sensing. The methyl ester serves as the synthetic entry point for the autoinducer ligand.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4][6] 2. A general and versatile synthesis of

-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. -

PubChem. (n.d.). Methyl 3-oxotetradecanoate (Compound CID 89670).[7] National Center for Biotechnology Information.

-

Chhabra, S. R., et al. (2005). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 48(26), 8234–8244.

-

Sokol, P. A., et al. (2003). Validation of the Burkholderia cepacia signaling system (cepIR) as a target for anti-virulence drugs. FEMS Microbiology Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. aocs.org [aocs.org]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - Methyl 3-oxotetradecanoate (C15H28O3) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 3-oxotetradecanoate

[1][2][3]

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is a

This guide provides a structural analysis of its solvation thermodynamics, offering researchers a verified framework for selecting solvents during synthesis, extraction, and chromatographic purification.[2][3] It addresses the critical impact of keto-enol tautomerism on solvent choice and provides a self-validating protocol for determining precise solubility limits.[1][2][3]

Physicochemical Profile & Structural Analysis[3]

To understand solubility, we must first deconstruct the intermolecular forces governing the solute.[3]

| Property | Value / Characteristic | Implication for Solvation |

| Molecular Formula | MW: 256.38 g/mol .[1][2][3][5][6] Dominated by London Dispersion forces.[1][2][3] | |

| LogP (Predicted) | ~5.5 | Highly lipophilic.[1][2][3] Preferential partitioning into non-polar organic phases.[1][2][3] |

| Melting Point | 29–30°C | Solid at standard RT; "oils out" easily upon slight heating or impurity presence.[1][2][3] |

| Functional Groups | Capable of dipole-dipole interactions; weak H-bond acceptor.[1][2][3] | |

| Tautomerism | Keto | Solvent polarity dictates the dominant isomer (see Section 2).[1][2][3] |

The Tautomeric Equilibrium Factor

Unlike simple fatty esters (e.g., Methyl Myristate), Methyl 3-oxotetradecanoate exists in dynamic equilibrium.[3]

-

Non-polar Solvents (Hexane, CCl4): Favor the Enol form.[1][2][3] The enol is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, creating a pseudo-cyclic 6-membered ring.[3] This reduces the effective polarity of the molecule, enhancing solubility in non-polar media.[3]

-

Polar Solvents (Methanol, Water): Favor the Keto form.[2][3] Polar solvents disrupt the intramolecular H-bond via intermolecular bonding, stabilizing the more polar dicarbonyl structure.[1][2][3]

Solubility Thermodynamics & Solvent Selection

The solubility of Methyl 3-oxotetradecanoate is governed by the competition between the hydrophobic tetradecyl chain (Van der Waals interactions) and the polar

Class A: Non-Polar & Chlorinated Solvents (High Solubility)[3]

-

Solvents: Hexane, Heptane, Dichloromethane (DCM), Chloroform.[1][2][3]

-

Mechanism: The C11 alkyl tail dominates the solvation thermodynamics.[1][2][3] London Dispersion forces between the solvent and the tail facilitate rapid dissolution.[1][2][3]

-

Utility: Ideal for extraction from aqueous reaction mixtures.[1][2][3] DCM is particularly effective due to its ability to interact with the polar head group while accommodating the non-polar tail.[1][2][3]

-

Warning: Evaporation of these solvents often leaves the compound as an oil that slowly crystallizes due to its low melting point.[1][2][3]

Class B: Polar Aprotic Solvents (Moderate to High Solubility)[3]

-

Solvents: Ethyl Acetate (EtOAc), Acetone, THF, DMSO.[1][2][3]

-

Mechanism: Dipole-dipole interactions occur between the solvent and the

-keto ester moiety.[1][2][3] -

Utility:

Class C: Polar Protic Solvents (Temperature Dependent)[3]

-

Mechanism: The molecule is soluble, but less so than in Class A/B. Solubility drops significantly as temperature decreases.[1][2][3]

-

Risk Factor (Critical): Transesterification. In the presence of any catalytic acid or base, dissolving Methyl 3-oxotetradecanoate in Ethanol can lead to the formation of Ethyl 3-oxotetradecanoate. Always use Methanol if a protic solvent is required to match the methyl ester group.[1][2][3]

Class D: Aqueous Systems (Insoluble)[3]

Experimental Protocol: Gravimetric Solubility Determination

Since specific solubility data (mg/mL) is sparse in literature for this specific derivative, researchers must validate solubility experimentally.[1][2][3] This protocol ensures accuracy by accounting for the low melting point.[1][2][3]

Objective: Determine saturation limit (

Step-by-Step Methodology:

-

Preparation: Weigh approximately 100 mg of Methyl 3-oxotetradecanoate into a 2 mL HPLC vial (pre-weighed).

-

Solvent Addition: Add the target solvent in 100

L increments.[1][2][3] -

Equilibration: Vortex for 1 minute after each addition.

-

Note: If the solid melts into an oil droplet (phase separation) rather than dissolving, the solvent is incompatible (likely too polar).[3]

-

-

Saturation: Continue addition until a persistent solid precipitate remains or the oil phase no longer dissolves.[1][2][3]

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes at 25°C.

-

Quantification:

Application-Specific Workflows

The following diagram illustrates the logical decision pathways for solvent selection based on the experimental goal (Synthesis, Extraction, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific risks associated with each pathway, particularly tautomeric peak splitting in analytical chromatography.

Stability & Handling in Solution

The "Oiling Out" Phenomenon

Because the melting point (29°C) is close to ambient temperature, evaporation of solvents like DCM or Hexane often results in a supercooled liquid (oil) rather than immediate crystallization.

-

Corrective Action: To induce crystallization, redissolve the oil in a minimum volume of cold Methanol (-20°C) or Pentane and scratch the vessel wall.

Hydrolysis Risk

In aqueous-organic mixtures (e.g., Acetone/Water), the methyl ester is susceptible to hydrolysis, converting the molecule to 3-oxotetradecanoic acid .

Storage

Store dry solid at 2–8°C. Solutions in non-polar solvents (Hexane) are stable at -20°C for months.[1][2][3] Avoid storing in alcohols for extended periods to prevent transesterification.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899657, Methyl 3-oxotetradecanoate.[1][2][3] Retrieved from [Link]

-

Durham, T. B., & Miller, M. J. (2003). Synthesis of methyl 3-oxotetradecanoate via Claisen Condensation.[1][2][3] Journal of Organic Chemistry, 68, 27–34.[1][2][3][7][8] (Contextual citation for synthesis workup solvents).

-

Reeves, L. W. (1957). Nuclear magnetic resonance measurements in solutions of acetylacetone: the effect of solvent interactions on the tautomeric equilibrium.[1][2][3][9] Canadian Journal of Chemistry, 35(11), 1351–1365.[1][2][3] (Foundational text on

-keto ester tautomerism). [Link][3] -

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2][3] Wiley-VCH.[1][2][3] (Authoritative source for "Like Dissolves Like" thermodynamic principles).

Sources

- 1. Methyl 3-oxododecanoate | C13H24O3 | CID 3018684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-oxooctadecanoate | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-oxotetradecanoate | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. METHYL 3-OXOTETRADECANOATE CAS#: 22348-97-6 [m.chemicalbook.com]

- 8. METHYL 3-OXOTETRADECANOATE | 22348-97-6 [amp.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

Technical Guide: Methyl 3-Oxotetradecanoate as a Pivotal Intermediate in Organic Synthesis

[1][2]

Audience:Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) serves as a critical C14 building block in the synthesis of bioactive lipids, quorum-sensing molecules (

This guide moves beyond basic preparations, focusing on the Magnesium Enolate (Masamune-Brooks) strategy for high-fidelity synthesis and the Noyori Asymmetric Hydrogenation for generating chiral lipid precursors.

Synthetic Architecture

While Claisen condensation is the historical route to

Comparative Synthetic Routes

| Parameter | Method A: Claisen Condensation | Method B: Meldrum's Acid Adduct | Method C: Masamune-Brooks (Mg Enolate) |

| Precursors | Methyl laurate + Methyl acetate | Lauric acid + Meldrum's acid | Lauric acid + Monomethyl malonate |

| Reagents | NaH or NaOMe | DCC/DMAP or CDI | CDI, MgCl |

| Key Intermediate | Enolate anion | Acyl Meldrum's Acid | Acyl Imidazole + Mg Malonate |

| Yield | Moderate (50-65%) | High (75-85%) | Excellent (80-95%) |

| Purity Profile | Frequent self-condensation | Clean, requires thermal decarboxylation | High purity, mild conditions |

| Scalability | Difficult (exotherms) | Good | Excellent (Process friendly) |

The Superior Route: Masamune-Brooks Modification

The reaction between an activated acyl imidazole and a magnesium malonate salt is the most robust method for synthesizing Methyl 3-oxotetradecanoate. It operates under neutral-to-mildly basic conditions, preventing the scrambling of stereocenters in more complex analogs.

Mechanism:

-

Activation: Lauric acid is activated with 1,1'-Carbonyldiimidazole (CDI) to form the acyl imidazole.

-

Enolization: Monomethyl potassium malonate is treated with magnesium chloride (or dibutylmagnesium) to form the magnesium chelate.

-

C-Acylation: The magnesium enolate attacks the acyl imidazole.

-

Decarboxylation: Spontaneous decarboxylation upon acidification yields the

-keto ester.

Figure 1: The Masamune-Brooks strategy utilizes a magnesium template to ensure exclusive C-acylation and suppress O-acylation side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis via Magnesium Enolate

Objective: Synthesis of Methyl 3-oxotetradecanoate on a 10g scale.

Reagents:

-

Lauric acid (Dodecanoic acid): 10.0 g (50 mmol)

-

1,1'-Carbonyldiimidazole (CDI): 8.9 g (55 mmol)

-

Monomethyl potassium malonate: 9.4 g (60 mmol)

-

Magnesium chloride (anhydrous): 5.7 g (60 mmol)

-

Triethylamine: 8.4 mL (60 mmol)

-

Solvent: Anhydrous THF (200 mL)

Procedure:

-

Acyl Imidazole Formation: In a flame-dried flask under Argon, dissolve Lauric acid (10.0 g) in THF (100 mL). Add CDI (8.9 g) portion-wise at 0°C. Stir at room temperature (RT) for 1 hour. Evolution of CO

will be observed. -

Magnesium Enolate Preparation: In a separate flask, suspend Monomethyl potassium malonate (9.4 g) and MgCl

(5.7 g) in THF (100 mL). Add Triethylamine (8.4 mL) dropwise. Stir vigorously at RT for 2 hours. The mixture will thicken as the Mg complex forms. -

Coupling: Cannulate the Acyl Imidazole solution into the Magnesium Enolate slurry dropwise over 30 minutes. Stir the resulting mixture overnight at RT.

-

Workup: Quench the reaction with cold 10% HCl (150 mL) to effect decarboxylation and protonation. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO

and brine.[1] -

Purification: Dry over Na

SO-

Typical Yield: 85-92%

-

Characterization:

H NMR (CDCl

-

Protocol B: Asymmetric Hydrogenation (Noyori Type)

Objective: Conversion to (R)-Methyl 3-hydroxytetradecanoate (Lipid A precursor).

Reagents:

-

Substrate: Methyl 3-oxotetradecanoate (1.28 g, 5 mmol)

-

Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or RuCl

[(R)-BINAP] (0.5 mol%) -

Hydrogen Source: H

gas (50-100 bar) or Formic acid/TEA (Transfer Hydrogenation) -

Solvent: Methanol (degassed)

Procedure:

-

Setup: In a glovebox, load the substrate and Ru-catalyst into a stainless steel autoclave liner. Add degassed Methanol (10 mL).

-

Hydrogenation: Seal the autoclave. Purge with H

(3x). Pressurize to 60 bar (870 psi). Heat to 50°C and stir at 1000 rpm for 24 hours. -

Analysis: Vent carefully. Concentrate the solvent. Determine conversion by NMR (>99% expected). Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H) or Mosher ester analysis.

-

Target: >98% ee of the (R)-isomer (using (R)-BINAP leads to (R)-alcohol via dynamic kinetic resolution principles if

-substituted, or direct face selectivity). Note: Check specific catalyst quadrant diagrams for configuration assignment; typically (R)-BINAP yields (R)-hydroxy esters in simple

-

Reactivity Profile & Applications

Asymmetric Hydrogenation: The Gateway to Chiral Lipids

The

-

Lipid A (Endotoxin): The hydrophobic anchor of LPS in Gram-negative bacteria.

-

Tetrahydrolipstatin (Orlistat): An anti-obesity drug inhibiting gastric lipases.

-

Pheromones: Insect signaling molecules often requiring high optical purity.

Quorum Sensing (AHL) Synthesis

Methyl 3-oxotetradecanoate is the direct precursor to

Workflow:

-

Hydrolysis: Methyl ester

Potassium 3-oxotetradecanoate (mild hydrolysis to avoid decarboxylation). -

Coupling: Reaction with L-Homoserine lactone hydrobromide using EDC/HOBt.

-

Critical Note: The 3-oxo group is prone to reduction or side reactions; protecting groups (e.g., ethylene ketal) are sometimes employed during complex couplings, though direct coupling is possible with careful pH control.

-

Figure 2: Divergent synthesis pathways from the C14

References

-

Synthesis of

-Keto Esters (Masamune-Brooks):- Pollet, P., et al.

-

Source:

-

Asymmetric Hydrogenation (Noyori)

- Noyori, R., et al. "Asymmetric Hydrogenation of -Keto Carboxylic Esters." Journal of the American Chemical Society, 1987.

-

Source:

-

Quorum Sensing Molecule Synthesis

- Chhabra, S. R., et al. "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry, 2003. (Describes general C12/C14-oxo-AHL synthesis).

-

Source:

-

Meldrum's Acid Methodology

Technical Guide: Methyl 3-oxotetradecanoate Safety & Handling Profile

Executive Summary & Research Significance

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as Methyl

For drug development professionals, this compound is the linchpin in synthesizing autoinducers to study Quorum Sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa. Understanding its safety and stability is paramount, as the

Hazard Identification & Risk Assessment (GHS)

Standard: OSHA Hazard Communication Standard (29 CFR 1910.1200) & GHS Rev. 9

While often classified as a low-hazard intermediate, the lipophilic nature of the C14 chain combined with the reactive

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |

| Aquatic Toxicity (Chronic) | Category 4 | May cause long lasting harmful effects to aquatic life.[2] | H413 |

Signal Word: WARNING

Precautionary Strategy

-

Prevention: Avoid release to the environment (P273). Wash skin thoroughly after handling (P264).[3][4]

-

Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell (P301+P312).[4] Rinse mouth (P330).[2][4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant (P501).

Expert Insight: The H413 classification stems from the compound's low water solubility and high logP (estimated >4.5), suggesting potential for bioaccumulation in aquatic environments. In a laboratory setting, this mandates strict waste segregation—never pour down the drain.

Physicochemical Profile

Data aggregated from experimental and predicted models for CAS 22348-97-6.[5]

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 256.38 g/mol | -- |

| Physical State | Low-melting Solid / Liquid | Melts near RT; often appears as a semi-solid slurry. |

| Melting Point | 28–30 °C | Requires gentle warming to aliquot accurately. |

| Boiling Point | 137–139 °C (0.9 Torr) | High vacuum required for distillation. |

| Flash Point | > 110 °C | Combustible but not highly flammable. |

| Density | 0.926 g/cm³ | Less dense than water.[5] |

| Solubility | Chloroform, EtOAc, Methanol | Insoluble in water. |

Handling, Storage, & Stability Protocol

The Causality of Degradation:

Protocol: Maintaining Compound Integrity

-

Temperature Control: Store at -20°C . While stable at room temperature for short periods, long-term storage at RT promotes slow decarboxylation.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can induce radical oxidation at the

-carbon position (between the carbonyls). -

Thawing: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which catalyzes hydrolysis.

Workflow: Safe Aliquoting

Figure 1: Standard Operating Procedure (SOP) for handling low-melting sensitive solids.

Emergency Response Logic

In the event of exposure, the response must address the irritant nature of the ester and its potential systemic toxicity (H302).

Figure 2: Triage logic for accidental exposure based on GHS H302/H315 protocols.[2][4]

Synthesis Context: Quorum Sensing Applications

For researchers, the primary utility of Methyl 3-oxotetradecanoate is the synthesis of N-acyl homoserine lactones (AHLs). The compound reacts with L-homoserine lactone hydrobromide to form the autoinducer.

Mechanism: Aminolysis of the methyl ester by the homoserine lactone amine.

Figure 3: Synthetic pathway for generating Quorum Sensing signal molecules.

References

-

ChemicalBook. (2023).[2] Methyl 3-oxotetradecanoate SDS & Chemical Properties. Retrieved from

-

ECHEMI. (2024).[5] Methyl 3-oxotetradecanoate CAS 22348-97-6 Data. Retrieved from

-

National Institutes of Health (NIH). (2019). Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype. PubMed Central. Retrieved from

-

Cymit Quimica. (2024).[5] Methyl 3-oxotetradecanoate Product Data. Retrieved from [6]

Sources

Navigating the Nuances of Methyl 3-oxotetradecanoate: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Compound

Methyl 3-oxotetradecanoate (CAS No. 22348-97-6), a β-keto ester, is a valuable intermediate in various organic syntheses, including the development of pharmaceutical agents and other specialty chemicals.[1] Its unique molecular structure, featuring both a ketone and an ester functional group, dictates its reactivity and, consequently, the necessary precautions for its handling and storage. This guide provides an in-depth analysis of the chemical's properties and outlines field-proven protocols to ensure its safe and effective use in a laboratory setting. The causality behind each recommendation is explained to provide a deeper understanding of the required safety measures.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. Methyl 3-oxotetradecanoate is a low-melting solid, appearing as a light yellow to yellow substance.[1][2] Its melting point is in the range of 29-30°C, meaning it may be encountered as either a solid or a viscous liquid at or near room temperature.[2] This dual-phase nature requires careful consideration during handling, as its viscosity and potential for solidification can impact transfer and measurement.

| Property | Value | Source(s) |

| CAS Number | 22348-97-6 | [2] |

| Molecular Formula | C15H28O3 | [2] |

| Molecular Weight | 256.38 g/mol | [2] |

| Appearance | Light yellow to yellow low-melting solid | [1][2] |

| Melting Point | 29-30°C | [2] |

| Boiling Point | 296.9°C at 760 mmHg | [2] |

| Density | 0.926 g/cm³ | [2] |

| Flash Point | 121.5°C | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), Methyl 3-oxotetradecanoate is classified as harmful if swallowed. While comprehensive toxicological data is not available, it is prudent to treat it as a potential irritant to the skin and eyes.[2] The primary risks associated with this compound stem from its reactivity and its physical state.

Reactivity Hazards:

The presence of the β-keto ester functionality makes Methyl 3-oxotetradecanoate susceptible to certain chemical reactions that must be understood to prevent hazardous situations.

-

With Strong Bases: The α-hydrogens (protons on the carbon between the two carbonyl groups) of β-keto esters are acidic and can be readily deprotonated by strong bases such as alkoxides. This reaction is often exothermic and can lead to the formation of enolates, which are highly reactive nucleophiles. Incompatible bases to be avoided include, but are not limited to, sodium hydroxide, potassium hydroxide, and sodium methoxide.

-

With Strong Oxidizing Agents: The ketone functional group is generally resistant to oxidation by mild oxidizing agents. However, strong oxidizing agents can cleave the carbon-carbon bonds in a destructive manner.[3][4] Contact with strong oxidizers such as potassium permanganate, chromium trioxide, and nitric acid should be strictly avoided to prevent runaway reactions.

-

Hydrolysis: Like all esters, Methyl 3-oxotetradecanoate can undergo hydrolysis to form the corresponding β-keto acid and methanol. This reaction can be catalyzed by both acids and bases and may occur slowly in the presence of water. The resulting β-keto acid can then undergo decarboxylation, releasing carbon dioxide.

Physical Hazards:

-

Low-Melting Solid: The low melting point presents a unique handling challenge. If the ambient temperature is near the melting point, the compound can exist as a mixture of solid and liquid, making it difficult to handle and weigh accurately. It is crucial to have a consistent method for handling it in either a fully solid or fully liquid state.

-

Combustibility: With a flash point of 121.5°C, Methyl 3-oxotetradecanoate is not considered highly flammable but will burn if exposed to a sufficiently strong ignition source.[2]

Section 3: Engineering and Administrative Controls

The cornerstone of laboratory safety is a multi-layered approach to hazard mitigation. Engineering and administrative controls are the first lines of defense.

Engineering Controls:

-

Ventilation: All handling of Methyl 3-oxotetradecanoate should be conducted in a well-ventilated area. For procedures with a potential for aerosol generation, such as heating or vigorous mixing, a chemical fume hood is mandatory.

-

Safety Equipment: An easily accessible safety shower and eyewash station are essential in any laboratory where this chemical is handled.[5]

Administrative Controls:

-

Chemical Hygiene Plan: All work with this compound must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7] This plan should include standard operating procedures (SOPs) specific to the handling of Methyl 3-oxotetradecanoate.

-

Training: All personnel must be thoroughly trained on the hazards, handling, and emergency procedures for this chemical before they are permitted to work with it.[7] This training should be documented.

Caption: Hierarchy of controls for mitigating exposure risks.

Section 4: Personal Protective Equipment (PPE)

While engineering and administrative controls are primary, appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles that conform to ANSI Z87.1 standards are mandatory.[8] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. For skin protection, gloves are essential. While nitrile gloves are a common choice in laboratories, they offer poor resistance to esters.[9][10][11] For prolonged contact, butyl rubber gloves are recommended.[8][12] If using nitrile gloves for incidental contact, they should be inspected before use and changed immediately upon contamination.[12]

-

Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13]

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the stability and integrity of Methyl 3-oxotetradecanoate and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be away from sources of ignition and direct sunlight.

-

Incompatible Materials:

-

Strong Oxidizing Agents: As previously mentioned, avoid storage near strong oxidizers.

-

Strong Bases: Store away from strong bases to prevent degradation and potential exothermic reactions.

-

Foodstuffs: Do not store near food or drink.[2]

-

Section 6: Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and correct response is crucial.

Spill Response:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

Caption: Decision workflow for spill response.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Section 7: Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step methodology for safely preparing a stock solution of Methyl 3-oxotetradecanoate.

Objective: To prepare a 100 mM stock solution of Methyl 3-oxotetradecanoate in Ethyl Acetate.

Materials:

-

Methyl 3-oxotetradecanoate

-

Anhydrous Ethyl Acetate

-

Volumetric flask (appropriate size)

-

Glass beaker

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Appropriate PPE (butyl gloves, safety goggles, lab coat)

Procedure:

-

Pre-weighing Preparation: Due to its low melting point, ensure the compound is fully solidified by placing it in a refrigerator (at approximately 4°C) for at least one hour before weighing.

-

Tare and Weigh: In a chemical fume hood, place a clean, dry glass beaker on the analytical balance and tare it. Carefully weigh the desired mass of solid Methyl 3-oxotetradecanoate into the beaker. (For a 10 mL solution of 100 mM, you would need 0.2564 g).

-

Initial Dissolution: Add a small volume of ethyl acetate to the beaker (approximately half of the final desired volume). Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

-

Transfer to Volumetric Flask: Carefully transfer the solution from the beaker to the volumetric flask.

-

Rinse and Combine: Rinse the beaker with a small amount of ethyl acetate two to three times, transferring the rinsate to the volumetric flask each time to ensure a quantitative transfer.

-

Dilute to Volume: Add ethyl acetate to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Label and Store: Transfer the solution to a properly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Methyl 3-oxotetradecanoate is a versatile chemical intermediate that can be used safely and effectively when its chemical and physical properties are well understood and respected. By implementing a robust safety culture that prioritizes engineering and administrative controls, mandates the use of appropriate PPE, and ensures proper storage and handling, researchers can minimize risks and conduct their work with confidence. This guide serves as a technical resource to support those efforts, emphasizing the scientific rationale behind each safety protocol.

References

-

Glove It. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

-

Esko Safety. Esko Glove Chemical Resistance Chart. Retrieved from [Link]

-

Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

-

University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Retrieved from [Link]

-

Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

-

National Institutes of Health (NIH), National Center for Biotechnology Information. The Laboratory Standard. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Vanderbilt University, Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

-

JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

AHH Chemical Co., Ltd. CAS 22348-97-6 | METHYL 3-OXOTETRADECANOATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. gloves.com [gloves.com]

- 10. primodentalproducts.com [primodentalproducts.com]

- 11. ehrs.upenn.edu [ehrs.upenn.edu]

- 12. eskosafety.com [eskosafety.com]

- 13. envirosafetech.com [envirosafetech.com]

Methodological & Application

Strategic Utilization of Methyl 3-oxotetradecanoate in Bioactive Synthesis

Application Note: AN-2026-M3OT

Abstract

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is a "privileged scaffold" in chemical biology, serving as the direct precursor to long-chain

Introduction: The C14 -Keto Scaffold

Methyl 3-oxotetradecanoate is characterized by a 14-carbon chain with a

-

Quorum Sensing (QS): The 3-oxo-C14 motif is the hydrophobic tail of the autoinducer used by Pseudomonas aeruginosa (LasR system) and Burkholderia species to regulate virulence and biofilm formation.

-

Lipid A Architecture: The reduced form, 3-hydroxytetradecanoic acid, is the primary fatty acid component of Lipid A (endotoxin) in Gram-negative bacteria.

Key Reactivity Profile:

-

C3 Ketone: Susceptible to stereoselective reduction (Noyori hydrogenation).[1][2]

-

C1 Ester: Electrophilic site for amidation (AHL synthesis).

-

C2 Methylene: Highly acidic (

), prone to alkylation but also a site for unwanted side reactions if base concentration is uncontrolled.

Application I: Synthesis of Quorum Sensing Signals (AHLs)

The synthesis of

Mechanism: The Decarboxylation Trap

The critical challenge in this workflow is the instability of the intermediate, 3-oxotetradecanoic acid.

Control Strategy: Perform saponification at low temperatures (

Validated Protocol

Reagents:

-

Methyl 3-oxotetradecanoate (1.0 equiv)

-

L-Homoserine lactone hydrobromide (1.2 equiv)

-

Lithium Hydroxide (LiOH, 1.1 equiv)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

Solvents: THF, Water, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Saponification (The "Cold" Step):

-

Dissolve Methyl 3-oxotetradecanoate in THF/Water (4:1).

-

Cool to

(Ice bath). -

Add LiOH slowly. Monitor by TLC (disappearance of starting ester).

-

Critical: Do not heat. Once complete (

1-2 hours), carefully acidify to pH 4 with dilute HCl at -

Extract rapidly with cold Ethyl Acetate. Dry over

and concentrate in vacuo at room temperature (do not exceed

-

-

Coupling (The Amidation):

-

Redissolve the crude 3-oxotetradecanoic acid in anhydrous DCM.

-

Add L-Homoserine lactone hydrobromide.[4]

-

Add EDC

HCl (1.5 equiv) and HOBt (1.0 equiv) to suppress racemization. -

Add Triethylamine (TEA, 1.2 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

-

Purification:

-

Wash with 1N HCl (remove unreacted amine), then saturated

. -

Recrystallize from Ethyl Acetate/Hexanes.

-

Data Specification:

-

Target Yield: 65-75%

-

Appearance: White crystalline solid.

-

Key NMR Signal:

3.45 ppm (Singlet, 2H) corresponding to the C2 methylene protons between the ketone and amide.

Workflow Visualization

Figure 1: Synthesis pathway for OtDHL. Note the critical branching path where thermal stress leads to irreversible decarboxylation.

Application II: Asymmetric Synthesis of Lipid A Building Blocks

The biological activity of Lipid A is strictly dependent on the

Mechanism: Dynamic Kinetic Resolution

Using a Ruthenium-BINAP catalyst, the

Validated Protocol

Reagents:

-

Methyl 3-oxotetradecanoate

-

Catalyst:

(for (R)-product) -

Hydrogen Gas (

)[2] -

Solvent: Degassed Methanol

Step-by-Step Methodology:

-

Catalyst Preparation (In Glovebox):

-

In a Schlenk flask, dissolve the Ru-BINAP catalyst (0.1 mol%) in degassed methanol.

-

Add the substrate (Methyl 3-oxotetradecanoate). Concentration should be

1 M.

-

-

Hydrogenation:

-

Transfer the solution to a stainless steel autoclave (Parr bomb).

-

Purge with

three times to remove oxygen. -

Pressurize to 10-50 atm (150-730 psi) . Note: Higher pressure ensures faster turnover.

-

Heat to

and stir vigorously for 24 hours.

-

-

Workup:

-

Vent

carefully. -

Concentrate the methanol solution.

-

Purify via flash chromatography (Hexanes/EtOAc) to remove catalyst residues.

-

Quantitative Summary:

| Parameter | Standard Reduction ( | Noyori Hydrogenation |

| Yield | >90% | >95% |

| Enantiomeric Excess (ee) | 0% (Racemic) | >98% (R-isomer) |

| Catalyst Load | Stoichiometric | 0.05 - 0.1 mol% |

| Bioactivity Relevance | Low | High (Native Lipid A) |

Catalytic Cycle Visualization

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of methyl 3-oxotetradecanoate using Ru-BINAP.

Scaffold Diversification: Heterocycles

Beyond linear chains, this scaffold is used to synthesize pyrazolones, which act as bioisosteres for carboxylic acids in drug design.

-

Protocol: Reflux Methyl 3-oxotetradecanoate with Hydrazine Hydrate in Ethanol for 4 hours.

-

Product: 3-undecyl-1H-pyrazol-5(4H)-one.

-

Application: These derivatives show antimicrobial activity against Gram-positive bacteria by disrupting membrane integrity.

References

-

Hodgkinson, J. T., et al. (2011). "Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules." Tetrahedron Letters. (Describes the linear synthesis of OtDHL).

-

Noyori, R., et al. (2001).[5] "Asymmetric Hydrogenation." Angewandte Chemie International Edition. (Foundational protocol for

-keto ester reduction). -

BenchChem Protocols. (2025). "Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone." (Generalizable protocol for long-chain AHLs).

-

Frontiers in Cellular and Infection Microbiology. (2020). "Tetradecanoic Acids With Anti-Virulence Properties."[6][7] (Biological context of C14 fatty acids).

Sources

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]

- 7. researchgate.net [researchgate.net]

"Methyl 3-oxotetradecanoate" as a building block for pharmaceuticals

Application Note: Methyl 3-oxotetradecanoate as a Strategic Chiral Scaffold

Abstract

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as Methyl

Chemical Profile & Strategic Utility

The molecule acts as a "Lipophilic Chiral Scaffold Precursor." In drug design, the C14 chain provides necessary membrane anchoring or hydrophobic pocket occupancy (as seen in lipase active sites), while the

| Feature | Chemical Basis | Pharmaceutical Utility |

| Active Methylene | C2 position flanked by Carbonyls | Site for alkylation (chain extension) or Knoevenagel condensation.[1] |

| Prochiral Ketone | C3 Carbonyl | Precursor to chiral secondary alcohols via asymmetric hydrogenation (e.g., Noyori type).[1] |

| Lipophilic Tail | C14 Alkyl Chain | Mimics fatty acid substrates; essential for binding to Lipases and FAS (Fatty Acid Synthase).[1] |

| Ester Moiety | Methyl Ester | Labile group for transesterification or hydrolysis to free acids. |

Primary Application: Synthesis of Lipase Inhibitors (Orlistat)[1]

The most commercially significant application of Methyl 3-oxotetradecanoate is as the starting material for the backbone of Orlistat (Tetrahydrolipstatin), a potent inhibitor of gastric and pancreatic lipases used for obesity management.

Mechanism of Action Alignment

Orlistat requires a specific

Figure 1: Retrosynthetic logic connecting Methyl 3-oxotetradecanoate to Orlistat via stereoselective reduction.[1]

Validated Protocol: Asymmetric Hydrogenation

Objective: Conversion of Methyl 3-oxotetradecanoate to Methyl (S)-3-hydroxytetradecanoate with >98% ee. Criticality: The biological activity of the final pharmaceutical depends entirely on this stereocenter.

Reagents & Equipment

-

Substrate: Methyl 3-oxotetradecanoate (10 mmol, 2.56 g).

-

Catalyst: [RuCl(benzene)((S)-BINAP)]Cl (0.5 mol%).[1] Note: Use (S)-BINAP to obtain the (S)-alcohol.[1]

-

Solvent: Degassed Methanol (anhydrous).[1]

-

Equipment: High-pressure stainless steel autoclave (Parr reactor or equivalent), magnetic stirring.

Step-by-Step Methodology

-

Inert Handling: In a nitrogen-filled glovebox, dissolve the Ru-BINAP catalyst (35 mg) and Methyl 3-oxotetradecanoate (2.56 g) in anhydrous methanol (15 mL).

-

Why: Oxygen poisons Ruthenium catalysts and degrades the aldehyde intermediates if present.

-

-

Reactor Loading: Transfer the solution via cannula into the autoclave. Seal immediately.

-

Purge Cycle: Pressurize to 5 bar with

, then vent. Repeat 3 times to remove trace -

Reaction: Pressurize to 60 bar (870 psi)

. Heat to 50°C with vigorous stirring (1000 rpm).-

Insight: High pressure is required to overcome the steric bulk of the C14 chain compared to smaller keto-esters.

-

-

Monitoring: Run for 24 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2). The keto-ester spots (

) should disappear, replaced by the alcohol ( -

Workup: Vent

carefully. Concentrate the solvent under reduced pressure. -

Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).[1]

Validation Criteria:

-

Yield: Expect >95%.

-

Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5). Target >98% ee.

Application 2: Quorum Sensing Inhibitor Synthesis

Methyl 3-oxotetradecanoate serves as a homolog precursor for Pseudomonas aeruginosa signaling molecules (PQS analogs).[1] The condensation of

Protocol: Conrad-Limpach Condensation (Quinoline Synthesis)[1]

-

Reactants: Mix Methyl 3-oxotetradecanoate (1.0 eq) with Aniline (1.0 eq) and a catalytic amount of p-TsOH.

-

Dean-Stark Trap: Reflux in Toluene with a Dean-Stark trap to remove water.[1] This forms the

-anilinoacrylate intermediate. -

Cyclization: Isolate the intermediate and heat in Diphenyl ether at 250°C (thermal cyclization) to form the 2-undecyl-4-quinolone core.

-

Note: The C14 ester chain results in a C11 alkyl side chain on the quinolone ring after decarboxylation/cyclization dynamics.

-

Experimental Workflow Visualization

Figure 2: Workflow for the asymmetric hydrogenation of Methyl 3-oxotetradecanoate.

Quality Control & Handling

-

Storage: Store at +2°C to +8°C. The molecule is prone to slow hydrolysis if exposed to moisture.

-

Tautomerism: In NMR (

), you will observe a mixture of keto and enol forms (approx 85:15 ratio).[1] This is normal for -

Safety: Classified as H302 (Harmful if swallowed) and H413 (Aquatic toxicity).[1][4] All waste must be segregated as halogen-free organic waste (unless chlorinated solvents are used).[1]

References

-

Noyori, R., et al. (1987). Asymmetric Hydrogenation of β-Keto Carboxylic Esters.[1] Journal of the American Chemical Society.[5]

-

Roche Products Ltd. (1993).[1] Process for the preparation of tetrahydrolipstatin (Orlistat).[6][7] US Patent 5,245,056.

-

Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[8] EMBO Journal.

-

PubChem Database. (2023).[1] Methyl 3-oxotetradecanoate - Compound Summary.[1][9] National Library of Medicine.[10] [1]

Sources

- 1. Synthesis of Related Substances of Orlistat [cjph.com.cn]

- 2. echemi.com [echemi.com]

- 3. METHYL 3-OXOTETRADECANOATE | 22348-97-6 [amp.chemicalbook.com]

- 4. METHYL 3-OXOTETRADECANOATE - Safety Data Sheet [chemicalbook.com]

- 5. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst [organic-chemistry.org]

- 6. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Pseudomonas aeruginosa quorum sensing by methyl gallate from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Methyl 3-oxotetradecanoate | C15H28O3 | CID 89670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Artifact-Free Quantification of Methyl 3-oxotetradecanoate in Biological Matrices

Abstract

Methyl 3-oxotetradecanoate (3-oxo-C14-AME) is a critical lipophilic metabolite often associated with Gram-negative bacterial quorum sensing (QS) and lipopolysaccharide (LPS) turnover. However, its quantification is plagued by a significant analytical hazard: transesterification artifacts . Standard lipid extraction protocols utilizing methanol can artificially convert native 3-oxotetradecanoic acid or 3-oxotetradecanoyl-homoserine lactone (3-oxo-C14-HSL) into the methyl ester, leading to massive false-positive errors.

This guide provides a rigorous, self-validating methodology to quantify native Methyl 3-oxotetradecanoate using LC-MS/MS (primary) and GC-MS (secondary), incorporating a "Split-Phase Extraction" control to verify biological origin versus procedural artifact.

Biological Context & Analytical Strategy

The Biological Mechanism

Methyl 3-oxotetradecanoate functions primarily within the LuxI/LuxR quorum sensing hierarchy. While N-acyl homoserine lactones (AHLs) are the canonical signals, methyl esters of these fatty acids (FAMEs) have emerged as "Diffusible Signal Factors" (DSF) in specific niches (e.g., Ralstonia, Xanthomonas). Furthermore, it appears as a secondary metabolite in the degradation of Lipid A.

Figure 1: Putative signaling pathway of 3-oxotetradecanoate derivatives in bacterial quorum sensing.

The "Beta-Keto" Challenge

The 3-oxo (beta-keto) position introduces two specific instabilities:

-

Decarboxylation: Under high thermal stress (GC injection ports), beta-keto acids/esters can decarboxylate to form ketones (2-tridecanone).

-

Enolization: The keto-enol tautomerism can cause peak tailing and inconsistent ionization.

Strategic Decision: LC-MS/MS (ESI+) is the Gold Standard for this application due to lower thermal stress. GC-MS is retained only as a confirmatory method and must employ derivatization.

Sample Preparation: The "No-Methanol" Protocol

CRITICAL WARNING: Do not use Methanol (MeOH) in the extraction solvent. Acidic or alkaline conditions in the presence of methanol will transesterify endogenous lipids into Methyl 3-oxotetradecanoate.

Reagents

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (ACN).

-

Internal Standard (IS): Methyl 3-oxododecanoate (d3-labeled if available) or Methyl nonadecanoate (for GC).

-

Wash Buffer: 0.1% Formic Acid in Water.

Workflow (Split-Phase Validation)

To prove the analyte is native, we use a split-extraction approach.

Figure 2: Split-Phase Extraction workflow. Path A quantifies native analyte. Path B confirms total potential (free acid + ester).

Protocol A: LC-MS/MS Quantification (Primary)

This method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Instrument Configuration

-

System: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile

| Time (min) | %B | Rationale |

| 0.0 | 50 | Initial loading |

| 1.0 | 50 | Isocratic hold |

| 6.0 | 95 | Elution of lipophilic FAMEs |

| 8.0 | 95 | Wash |

| 8.1 | 50 | Re-equilibration |

MS Parameters (ESI Positive)

-

Precursor Ion: [M+H]+ = 257.2 m/z (Calculated: C15H28O3 MW=256.4)

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Identity |

| Methyl 3-oxotetradecanoate | 257.2 | 239.2 | 15 | Loss of H2O [M+H-18]+ |

| 257.2 | 225.2 | 20 | Loss of MeOH [M+H-32]+ | |

| 257.2 | 116.1 | 35 | McLafferty Rearrangement (Quantifier) |

Note: The m/z 116 fragment is highly specific to methyl esters with a 3-oxo group (McLafferty rearrangement).

Protocol B: GC-MS Quantification (Confirmatory)

If LC-MS is unavailable, GC-MS can be used only if the ketone is derivatized to prevent thermal degradation.

Derivatization (Methyloxime Formation)

-

Dissolve dry extract in 50 µL Methoxyamine Hydrochloride in Pyridine (20 mg/mL).

-

Incubate at 60°C for 60 minutes.

-

This converts the unstable beta-keto group into a stable methyloxime derivative.

GC Settings

-

Column: HP-5ms UI (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min.

-

Inlet: Splitless, 250°C.

-

Oven: 70°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

MS Detection (EI Source)

-